

An In-depth Technical Guide to the Function of PRMT5 Inhibition by GSK3326595

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Compound of Interest		
Compound Name:	GSK3395879	
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Disclaimer: Publicly available information on **GSK3395879** is unavailable at the time of this report. This guide will focus on the well-characterized clinical-stage PRMT5 inhibitor, GSK3326595, developed by GlaxoSmithKline. Given that both compounds originate from the same company and likely target the same pathway, the information presented herein on GSK3326595 serves as a comprehensive technical overview of a representative PRMT5 inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanism of action, quantitative preclinical and clinical data, experimental methodologies, and relevant signaling pathways associated with GSK3326595.

Core Mechanism of Action: Targeting Protein Arginine Methyltransferase 5 (PRMT5)

GSK3326595 is an orally bioavailable, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on a multitude of histone and non-histone protein substrates.[2] This post-translational modification plays a pivotal role in regulating various cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and signal transduction.[2]



Dysregulation of PRMT5 activity is a common feature in various cancers, where its overexpression often correlates with poor prognosis.[3] PRMT5 promotes tumorigenesis by altering gene expression profiles and cellular processes to favor cancer cell growth and survival.[3]

GSK3326595 functions as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor concerning the protein substrate.[2] It binds to the substrate-binding pocket of the PRMT5/MEP50 complex, thereby preventing the methylation of its target proteins.[2] The inhibition of PRMT5's methyltransferase activity by GSK3326595 leads to a global reduction in sDMA levels.[2]

The anti-tumor effects of GSK3326595 are mediated through several key mechanisms:

- Alteration of mRNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome. By inhibiting PRMT5, GSK3326595 disrupts mRNA splicing, leading to the production of aberrant transcripts and subsequent cell death, particularly in cells with preexisting mutations in splicing factors.
- Modulation of Gene Expression: PRMT5-mediated methylation of histones, such as the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), is often associated with transcriptional repression.[2] Inhibition by GSK3326595 can lead to the reactivation of tumor suppressor genes.[4]
- Induction of p53 Pathway: GSK3326595 has been shown to induce the selective splicing of MDM4, a negative regulator of the p53 tumor suppressor. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3326595 from various preclinical and clinical studies.

Table 1: In Vitro Activity of GSK3326595



Assay Type	Cell Line/Enzyme	IC50	Reference
Enzymatic Assay	Recombinant PRMT5/MEP50	6 nM	[2]
Cell Viability (gIC50)	Z-138 (Mantle Cell Lymphoma)	41 nM	[2]
SDMA Inhibition (EC50)	Z-138 (Mantle Cell Lymphoma)	2-160 nM	[5]

Table 2: Clinical Efficacy of GSK3326595 in the

METEOR-1 Trial (NCT02783300)

Tumor Type	Number of Patients (n)	Objective Response Rate (ORR)	Key Responses	Duration of Response (DOR)	Reference
Adenoid Cystic Carcinoma	50	-	2 Partial Responses	1.9 and 9.3 months	[6]
Estrogen Receptor- Positive Breast Cancer	47	-	1 Partial Response	3.7 months	[6]
Non-Hodgkin Lymphoma	29	10%	1 Complete Response (Follicular Lymphoma), 1 Complete Response (DLBCL), 1 Partial Response (Follicular Lymphoma)	32.4 months (ongoing for CR), 3.4 months (CR), 2.7 months (PR)	[6]



Table 3: Pharmacokinetic Parameters of GSK3326595 in

Humans

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~2-3 hours	[7]
Terminal Half-life (t1/2)	4-6 hours	[7][8]

Key Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3326595 on the proliferation of cancer cell lines.[2]

Materials:

- Cancer cell lines (e.g., Z-138)
- Complete culture medium
- GSK3326595 stock solution (in DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[2]
- Prepare serial dilutions of GSK3326595 in complete culture medium.



- Treat the cells with varying concentrations of GSK3326595 and a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).[2]
- Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[9]
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[2]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[2]

Western Blot for Symmetric Dimethylarginine (SDMA)

Objective: To assess the pharmacodynamic effect of GSK3326595 by measuring the reduction in global symmetric dimethylarginine (SDMA) levels.[2]

Materials:

- Cell or tissue lysates from GSK3326595-treated and control samples
- Lysis buffer
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against pan-SDMA
- HRP-conjugated secondary antibody



- ECL substrate
- Chemiluminescence imaging system
- Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

- Lyse cells or tissues and quantify protein concentration using a BCA assay.[2]
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a membrane.[2]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[2]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative reduction in SDMA levels.[2]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of GSK3326595 in a preclinical animal model.

General Protocol Outline:

- Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., MV-4-11) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the animals into treatment and control groups.[1]



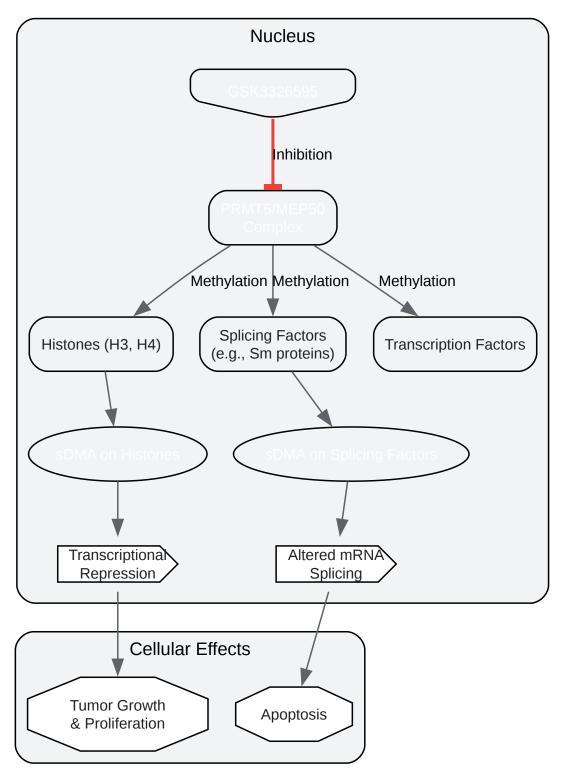
- Drug Administration: Administer GSK3326595 orally or via intraperitoneal injection at various dose levels and schedules (e.g., once or twice daily). The control group receives a vehicle solution.[1]
- Monitoring: Measure tumor volume and body weight regularly throughout the study.[1]
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., western blotting for SDMA to confirm target engagement).[1]

Signaling Pathways and Visualizations

Below are Graphviz diagrams illustrating the core signaling pathway of PRMT5 and a typical experimental workflow for evaluating a PRMT5 inhibitor.



PRMT5 Signaling Pathway and Inhibition by GSK3326595

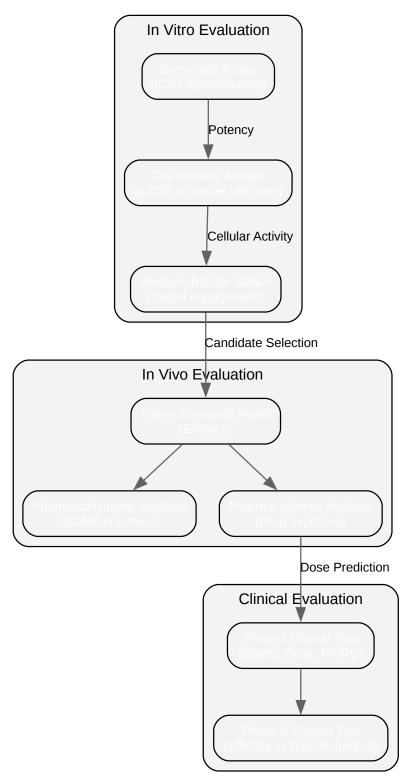


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Caption: PRMT5 signaling pathway and its inhibition by GSK3326595.



Experimental Workflow for Evaluating a PRMT5 Inhibitor



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Caption: A typical experimental workflow for evaluating a PRMT5 inhibitor.



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